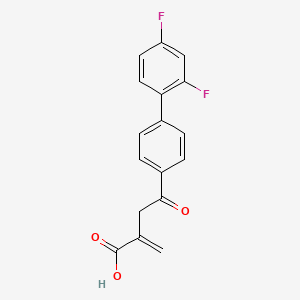

4-(2',4'-Difluorobiphenyl-4-yl)-2-methylene-4-oxobutanoic acid

CAS No.: 161692-81-5

Cat. No.: VC16048437

Molecular Formula: C17H12F2O3

Molecular Weight: 302.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 161692-81-5 |

|---|---|

| Molecular Formula | C17H12F2O3 |

| Molecular Weight | 302.27 g/mol |

| IUPAC Name | 4-[4-(2,4-difluorophenyl)phenyl]-2-methylidene-4-oxobutanoic acid |

| Standard InChI | InChI=1S/C17H12F2O3/c1-10(17(21)22)8-16(20)12-4-2-11(3-5-12)14-7-6-13(18)9-15(14)19/h2-7,9H,1,8H2,(H,21,22) |

| Standard InChI Key | CKUYHCQGMBHTTK-UHFFFAOYSA-N |

| Canonical SMILES | C=C(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)O |

Introduction

Chemical and Physical Properties

Structural Characteristics

The compound’s structure combines a 2',4'-difluorobiphenyl group with a 2-methylene-4-oxobutanoic acid chain. The biphenyl system introduces steric rigidity and electronic effects due to fluorine substituents, while the α,β-unsaturated ketone in the butanoic acid moiety may contribute to its reactivity and biological activity . The presence of fluorine atoms enhances metabolic stability and membrane permeability, common features in modern drug design .

Predicted Physicochemical Properties

Key physicochemical parameters, derived from computational models, include:

| Property | Value |

|---|---|

| Boiling point | 490.4 ± 45.0 °C |

| Density | 1.293 ± 0.06 g/cm³ |

| pKa | 3.73 ± 0.11 |

These values suggest a high-boiling, dense compound with moderate acidity, likely influencing its solubility and formulation strategies . The low pKa indicates predominant ionization in physiological environments, which may affect bioavailability.

Pharmacological Profile

Anti-Inflammatory and Antiarthritic Effects

In preclinical models, 4-(2',4'-difluorobiphenyl-4-yl)-2-methylene-4-oxobutanoic acid (referred to in early studies as VUFB-16066) demonstrated dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene biosynthesis . This dual mechanism reduces both prostaglandin-mediated inflammation (e.g., edema) and leukotriene-driven immune responses (e.g., neutrophil recruitment) .

In adjuvant-induced arthritis models, the compound significantly attenuated joint swelling and bone erosion, comparable to the effects of flobufen, a structurally related antiarthritic agent . Notably, it improved immunopathological markers such as serum cytokine levels (e.g., TNF-α, IL-6) and suppressed alloantigen-driven T-cell proliferation, suggesting disease-modifying potential .

Immunomodulatory Activity

The compound’s immunomodulatory effects were evident in graft-versus-host reaction (GVHR) models, where it reduced host tissue damage by 40–50% at doses of 10–25 mg/kg . It also inhibited peritoneal macrophage phagocytosis by 30–35%, indicating modulation of innate immune responses . These properties position it as a candidate for autoimmune diseases, though clinical data remain limited.

Synthetic Routes and Derivatives

Structural Analogues and Activity Trends

Deoxoflobufen (4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid), a saturated analogue, exhibits comparable anti-inflammatory potency but lower toxicity, attributed to the absence of the reactive methylene group . This suggests that redox stability and metabolic pathways (e.g., β-oxidation) critically influence the compound’s safety profile.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume